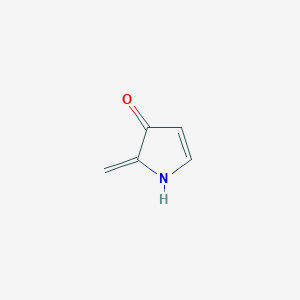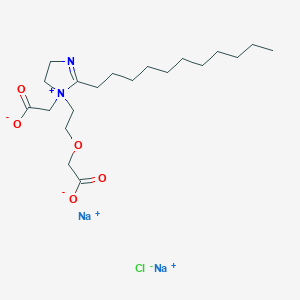![molecular formula C22H30O2 B14481882 4-[(Benzyloxy)methyl]-2,6-di-tert-butylphenol CAS No. 66087-04-5](/img/structure/B14481882.png)
4-[(Benzyloxy)methyl]-2,6-di-tert-butylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Benzyloxy)methyl]-2,6-di-tert-butylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a benzyloxy group attached to a methyl group, which is further connected to a phenol ring substituted with two tert-butyl groups at the 2 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Benzyloxy)methyl]-2,6-di-tert-butylphenol typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction where benzyl alcohol reacts with a suitable leaving group, such as a halide, in the presence of a base.
Attachment to the Phenol Ring: The benzyloxy group is then attached to the methyl group, which is subsequently connected to the phenol ring. This step often involves a Friedel-Crafts alkylation reaction, where the phenol ring is alkylated using a methylating agent in the presence of a Lewis acid catalyst.
Introduction of tert-Butyl Groups: The tert-butyl groups are introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors, with careful control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Benzyloxy)methyl]-2,6-di-tert-butylphenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the benzyloxy group, to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl3), and an appropriate electrophile.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Alcohols and other reduced forms of the benzyloxy group.
Substitution: Various substituted phenolic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-[(Benzyloxy)methyl]-2,6-di-tert-butylphenol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antioxidant properties due to the presence of the phenol group.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs with antioxidant or anti-inflammatory properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(Benzyloxy)methyl]-2,6-di-tert-butylphenol involves its interaction with various molecular targets and pathways. The phenol group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. The benzyloxy group may also contribute to the compound’s overall reactivity and stability. The tert-butyl groups provide steric hindrance, protecting the phenol ring from unwanted reactions and enhancing its stability.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylphenol: Lacks the benzyloxy and methyl groups, making it less complex and potentially less reactive.
2,6-Di-tert-butylphenol: Similar structure but without the benzyloxy and methyl groups, leading to different chemical properties and reactivity.
4-Benzyloxyphenol: Contains the benzyloxy group but lacks the tert-butyl groups, resulting in different steric and electronic effects.
Uniqueness
4-[(Benzyloxy)methyl]-2,6-di-tert-butylphenol is unique due to the combination of the benzyloxy group, methyl group, and tert-butyl groups. This unique structure imparts specific chemical properties, such as enhanced stability, reactivity, and potential antioxidant activity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
66087-04-5 |
|---|---|
Fórmula molecular |
C22H30O2 |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-(phenylmethoxymethyl)phenol |
InChI |
InChI=1S/C22H30O2/c1-21(2,3)18-12-17(13-19(20(18)23)22(4,5)6)15-24-14-16-10-8-7-9-11-16/h7-13,23H,14-15H2,1-6H3 |
Clave InChI |
UVYJRCBNKMBUGP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)COCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


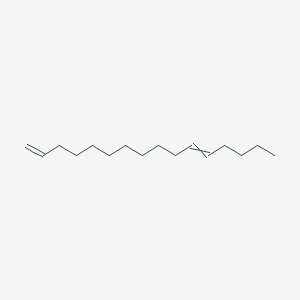

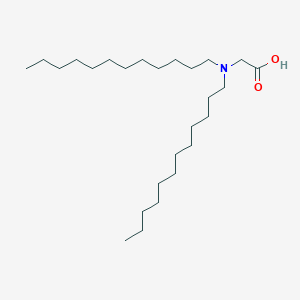
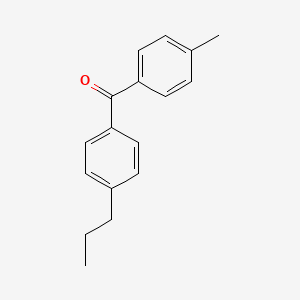
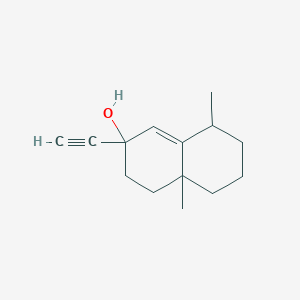


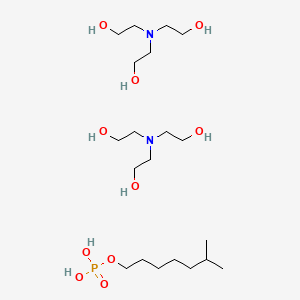


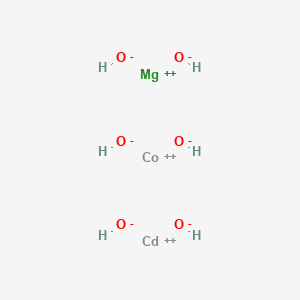
![1-Chloro-4-{1-[4-(ethylsulfanyl)phenyl]-2-nitrobutyl}benzene](/img/structure/B14481863.png)
